molecular formula C13H8BrCl2NO B5015516 N-(2-bromophenyl)-2,5-dichlorobenzamide

N-(2-bromophenyl)-2,5-dichlorobenzamide

Cat. No.: B5015516
M. Wt: 345.0 g/mol
InChI Key: MYYSNYOCUAWDKS-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,5-dichlorobenzamide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of bromine and chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 2-bromoaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromophenyl)-2,5-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-2,5-dichlorobenzamide is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-10-3-1-2-4-12(10)17-13(18)9-7-8(15)5-6-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYSNYOCUAWDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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